molecular formula C17H17NO3 B6407681 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid CAS No. 1261981-73-0

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid

Cat. No.: B6407681
CAS No.: 1261981-73-0
M. Wt: 283.32 g/mol
InChI Key: SCYZPJJPMFBVBV-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid is an organic compound with the molecular formula C17H17NO3 It is a derivative of benzoic acid and features a dimethylaminocarbonyl group attached to a phenyl ring

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-9-14(17(20)21)7-8-15(11)12-5-4-6-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYZPJJPMFBVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691299
Record name 3'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-73-0
Record name 3'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography, is common to achieve the required purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid
  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Comparison: 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

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